molecular formula C5H7N B1195653 3-Methyl-2-butenenitrile CAS No. 4786-24-7

3-Methyl-2-butenenitrile

Cat. No. B1195653
CAS RN: 4786-24-7
M. Wt: 81.12 g/mol
InChI Key: AUGKLUNRHYPDAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile has been explored, providing insights into the kinetic profiles and spectral analysis of the reaction (Bini et al., 2010).
  • Another study demonstrated the cyclodimerisation of 3-methyl-2-butenenitrile, leading to the formation of specific cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981).

Molecular Structure Analysis

  • The molecular structures of conformers of 2-methyl-3-butenenitrile have been proposed based on structural parameters transferred from related molecules, contributing to an understanding of its conformations (Compton, 1982).

Chemical Reactions and Properties

  • Catalytic isomerization studies involving Ni(0)-N-heterocyclic carbene complexes have been significant in understanding the reactivity of 2-methyl-3-butenenitrile (Acosta-Ramírez et al., 2008).
  • P−C bond scission and C−CN bond cleavage in 2-methyl-3-butenenitrile using [Ni(COD)2] have been studied to understand its reactivity under specific conditions (Acosta-Ramírez et al., 2008).

Physical Properties Analysis

  • Spectroscopic and thermodynamic studies have been conducted on 3-methyl-2-butenenitrile, including infrared and Raman spectra analyses, providing insights into its vibrational spectrum and thermodynamic functions (Compton, Murphy, & Mantsch, 1981).

Chemical Properties Analysis

  • Studies on solvent effects and activation parameters in the competitive cleavage of C-CN and C-H bonds in 2-methyl-3-butenenitrile reveal significant insights into its chemical behavior under different conditions (Swartz et al., 2008).

Scientific Research Applications

Nickel-Catalyzed Isomerization Studies

3-Methyl-2-butenenitrile (2M3BN) has been extensively studied for its reactivity in nickel-catalyzed isomerization reactions. One such study utilized in situ FTIR-ATR spectroscopy to analyze the isomerization of 2M3BN to 3-pentenenitrile (3PN), providing insights into the kinetics of this reaction and the spectral characteristics of these compounds (Bini et al., 2010).

Catalytic Bond Scission and Isomerization

Research has also explored the catalytic scission of P−C and C−CN bonds in 2M3BN with nickel complexes. This process results in various isomers and nickel complexes, providing valuable information on the reactivity and potential applications of 2M3BN in organic synthesis (Acosta-Ramírez et al., 2008).

Cyclodimerization Reactions

The cyclodimerization of 3-Methyl-2-butenenitrile has been investigated, revealing the formation of specific cyclic compounds under certain conditions. This research is crucial for understanding the reactivity of this compound in different chemical environments (Tucker et al., 1981).

Vibrational Spectroscopy and Thermodynamics

The vibrational spectrum and thermodynamics of 3-Methyl-2-butenenitrile have been studied in different states (gas, liquid, solid) using IR and Raman spectroscopy. These studies provide detailed insights into the molecular properties and behavior of 2M3BN (Compton et al., 1981).

Reactivity with Ni(0)-N-heterocyclic Carbene Complexes

Another area of research focuses on the catalytic isomerization of 2M3BN in the presence of Ni(0) and N-heterocyclic carbene complexes. This study provides insights into the reactivity and potential applications of 2M3BN in the presence of various catalysts (Acosta-Ramírez et al., 2008).

Cobalt Complexes in Ionic Liquid

The behavior of 2M3BN in the presence of catalytic amounts of various cobalt complexes has been evaluated, contributing to our understanding of its isomerization products and the activation mechanisms involved (Lecocq et al., 2006).

Safety And Hazards

3-Methyl-2-butenenitrile is highly flammable . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation .

properties

IUPAC Name

3-methylbut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGKLUNRHYPDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197307
Record name 3-Methyl-2-butenenitrile
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Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-butenenitrile

CAS RN

4786-24-7
Record name 3-Methyl-2-butenenitrile
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Record name 3-Methyl-2-butenenitrile
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Record name 4786-24-7
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Record name 3-Methyl-2-butenenitrile
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Record name 3-METHYL-2-BUTENENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
JR Durig, YS Li, JJ Rizzolo - The Journal of Chemical Physics, 1982 - pubs.aip.org
… The microwave spectrum of 3·methyl-2-butenenitrile was investigated in the frequency range of 18.0 to 39.0 GHz. and the spectrum which has been obtained is characteristic of that of a …
Number of citations: 11 pubs.aip.org
DAC Compton, WF Murphy… - Journal of Raman …, 1981 - Wiley Online Library
… Further analysis3 showed that the compound in question was, in fact, 3-methyl-2-butenenitrile, and … on 3-methyl-2butenenitrile was recorded over 25 years ago. The listing of the Raman …
F Gagnaire, B Marignac… - Journal of Applied …, 1998 - Wiley Online Library
… The weight gains of rats treated by oral gavage to 3-methyl-2-butenenitrile are shown in Fig. 4. A significant dose-dependent deficit in weight gain was observed during the treatment. …
DAC Compton, WF Murphy, HH Mantsch - Spectrochimica Acta Part A …, 1981 - Elsevier
… butenenitrile and 75% 3-methyl-2-butenenitrile, and that an ir spectrum recently reported in this journal [1] for 3-methyl-3-butenenitrile was actually that of 3-methyl-2-butenenitrile. Thus, …
Number of citations: 10 www.sciencedirect.com
H Tucker, G Golding, SR Purvis - Tetrahedron Letters, 1981 - Elsevier
… Abstract: 3-Methyl-2-butenenitrile (1) cyclodimerised on treatment with lithium diisopropyl… We have discovered that 3-methyl-2-butenenitrile (1) undergoes facile dimerisation on …
Number of citations: 5 www.sciencedirect.com
JR Durig, AS Drew, GA Guirgis - Journal of Raman …, 1995 - Wiley Online Library
… The C,=C2Cl and C,C,=C, bond angles, which were reported as 120.0 k 4.0" for 3-methyl-2-butenenitrile,, were predicted by ab initio calculations to be 126.1 and 124.2", respectively, …
L Zhang, J Chen, X Zhao, Y Wang, X Yu - Food Chemistry: X, 2022 - Elsevier
… 3-Methyl-2-butenenitrile was generated by GNA degradation, in which the double bond of R group in GNA was broken, elimination reaction occurs at position C-2, and position C-3 can …
Number of citations: 1 www.sciencedirect.com
JR Durig, C Zheng, GA Guirgis, H Zhen… - Journal of molecular …, 2006 - Elsevier
… assignment and conformational stability study reported [3] for 3-methyl-3-butenenitrile was later shown [4] to be that of the infrared spectra of liquid and solid 3-methyl-2-butenenitrile, …
Number of citations: 6 www.sciencedirect.com
DAC Compton, SC Hsi, HH Mantsch - The Journal of Physical …, 1981 - ACS Publications
… we found that this component was actually 3-methyl-2-butenenitrile.7 Hence, theinfrared data … , from a mixture containing 75% 3methyl-2-butenenitrile as detailed earlier.2 The purity of …
Number of citations: 10 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com

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